molecular formula C15H15N3O2 B3830395 N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide

N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide

Cat. No. B3830395
M. Wt: 269.30 g/mol
InChI Key: IRYXXWYCYYFSDF-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide, also known as APBH, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. APBH is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide as an anti-cancer agent involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase, which are involved in cancer cell proliferation and angiogenesis. This compound has also been shown to induce the generation of reactive oxygen species, which leads to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant activities. This compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in inflammation and oxidative stress. This compound has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide has several advantages for lab experiments, including its high yield and purity, and its stability under various conditions. This compound can be easily synthesized using various methods, and its purity can be confirmed using various spectroscopic techniques. However, this compound has some limitations, including its potential toxicity and limited solubility in water. This compound should be handled with care, and its toxicity should be evaluated before use in lab experiments. The limited solubility of this compound in water may also limit its applications in some experiments.

Future Directions

N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide has several potential future directions for research, including its application as a chromogenic and fluorogenic reagent for the detection of various analytes. This compound can be modified to obtain derivatives with enhanced selectivity and sensitivity for the detection of specific analytes. This compound can also be used as a precursor for the synthesis of various metal complexes, which can be investigated for their potential applications in catalysis and material science. The anti-cancer activity of this compound can be further investigated using various cancer cell lines and animal models. The mechanism of action of this compound can also be further elucidated using various biochemical and molecular biology techniques.

Scientific Research Applications

N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been investigated as a potential anti-cancer agent, and its mechanism of action has been studied in detail. This compound has also been used as a precursor for the synthesis of various metal complexes, which have been investigated for their potential applications in catalysis and material science. This compound has been used as a chromogenic and fluorogenic reagent for the detection of various analytes, including metal ions and amino acids.

properties

IUPAC Name

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(11-2-6-13(16)7-3-11)17-18-15(20)12-4-8-14(19)9-5-12/h2-9,19H,16H2,1H3,(H,18,20)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYXXWYCYYFSDF-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide
Reactant of Route 3
N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide
Reactant of Route 4
N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide
Reactant of Route 5
N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide
Reactant of Route 6
N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.